molecular formula C10H21NO3S B1264071 (3Z)-dec-3-en-1-ylsulfamic acid

(3Z)-dec-3-en-1-ylsulfamic acid

Cat. No.: B1264071
M. Wt: 235.35 g/mol
InChI Key: WBTJXIONXAFNAJ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-Dec-3-en-1-ylsulfamic acid is an aliphatic sulfamic acid derivative characterized by a 10-carbon chain (decene) with a Z-configured double bond at position 3 and a sulfamic acid (-NHSO₃H) functional group at position 1. Sulfamic acids are known for their strong acidity, water solubility, and versatility in medicinal and industrial applications, such as enzyme inhibition, corrosion inhibition, and catalysis . The Z-configuration of the double bond introduces stereochemical rigidity, which may influence molecular interactions in biological systems or material science applications. While specific data on this compound are sparse in the provided evidence, inferences can be drawn from structurally or functionally related compounds, such as sulfonamides, diketopiperazines, and Z-configured aliphatic molecules.

Properties

Molecular Formula

C10H21NO3S

Molecular Weight

235.35 g/mol

IUPAC Name

[(Z)-dec-3-enyl]sulfamic acid

InChI

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h7-8,11H,2-6,9-10H2,1H3,(H,12,13,14)/b8-7-

InChI Key

WBTJXIONXAFNAJ-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCNS(=O)(=O)O

Canonical SMILES

CCCCCCC=CCCNS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfamic Acid vs. Sulfonamide Derivatives

Sulfamic acids differ from sulfonamides in their functional groups: sulfamic acids contain an -NHSO₃H group, whereas sulfonamides feature an -SO₂NH₂ moiety. This distinction impacts chemical properties:

  • Acidity : Sulfamic acids (pKa ~1.0) are stronger acids than sulfonamides (pKa ~10–12), enhancing their solubility in aqueous environments .
  • Biological Targets: Sulfonamides, such as benzenesulfonamide-linked triazoles (e.g., 6a–z), are well-documented carbonic anhydrase (CA) inhibitors due to their ability to bind zinc in CA active sites .
  • Synthetic Routes: Sulfonamides are often synthesized via chlorosulfonic acid treatment of aromatic acids, followed by ammonolysis (e.g., 3-sulfamoylbenzoic acids in ) . Sulfamic acids, by contrast, are typically derived from amine sulfation or alkene sulfamation.
Z-Configuration in Bioactive Compounds

The (3Z) double bond in the target compound is stereochemically analogous to Z-configured bioactive molecules:

  • Diketopiperazines : Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) show that Z-configuration enhances antiviral activity by stabilizing planar conformations for target binding .
  • Aldehydes: 3Z-nonenal, a bioflavor compound in algae, derives its Z-configuration via lipoxygenase pathways, suggesting enzymatic routes for similar alkenes in natural product biosynthesis .
Key Observations :

Sulfonamides vs. Sulfamic Acids : The aromatic sulfonamides in exhibit high CA inhibition due to their planar structures, while the aliphatic sulfamic acid may favor interactions with hydrophobic enzyme pockets via its decene chain.

Z-Configuration : The Z-geometry in diketopiperazines and aldehydes correlates with bioactivity, suggesting similar stereochemical advantages for the target compound in ligand-receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-dec-3-en-1-ylsulfamic acid
Reactant of Route 2
(3Z)-dec-3-en-1-ylsulfamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.